1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18863939
Molecular Formula: C10H9ClF3IO
Molecular Weight: 364.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClF3IO |
|---|---|
| Molecular Weight | 364.53 g/mol |
| IUPAC Name | 1-(3-chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-8(6-9(7)15)16-10(12,13)14/h3-4,6H,1-2,5H2 |
| Standard InChI Key | KZKXCQHSJGIAAS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)I)CCCCl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene is CHClFIO, with a molar mass of 364.53 g/mol . The benzene ring is substituted at three positions:
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Position 1: A 3-chloropropyl group (-CHCHCHCl).
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Position 2: An iodine atom.
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Position 4: A trifluoromethoxy group (-OCF).
The trifluoromethoxy group is a strong electron-withdrawing moiety, while the chloropropyl chain introduces alkyl halide reactivity. Iodine’s polarizability and leaving-group potential further enhance the compound’s versatility in synthetic applications .
Crystallographic and Spectroscopic Data
While single-crystal X-ray data for this specific compound is unavailable, analogous structures suggest a planar benzene ring with substituents adopting staggered conformations to minimize steric hindrance. Key spectroscopic signatures include:
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F NMR: A singlet near δ -58 ppm for the trifluoromethoxy group.
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H NMR: Multiplets between δ 1.8–2.6 ppm for the chloropropyl chain and aromatic protons near δ 7.0–7.5 ppm.
Synthesis and Manufacturing
Halogenation Strategies
The compound is synthesized via sequential functionalization of a benzene precursor. A representative route involves:
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Trifluoromethoxy Introduction: Reaction of 4-hydroxybenzene derivatives with trifluoromethylating agents like CFO under basic conditions .
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Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids like FeCl .
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Chloropropyl Addition: Friedel-Crafts alkylation with 3-chloropropyl chloride catalyzed by AlCl .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Trifluoromethoxyation | CFO, DMF, 80°C | 65–70 | |
| Iodination | ICl, FeCl, CHCl, 0°C | 55 | |
| Chloropropyl Addition | 3-Chloropropyl chloride, AlCl, 40°C | 60 |
Catalytic Optimization
The patent US4079090A highlights the role of AlCl and FeCl in facilitating halogen exchange and Friedel-Crafts reactions . For example, AlCl promotes the electrophilic substitution of iodine at position 2, while FeCl enhances regioselectivity during chloropropyl addition .
Physicochemical Properties
Thermal and Physical Constants
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Solubility: Miscible in polar aprotic solvents (e.g., DMF, THF) due to the trifluoromethoxy group’s polarity.
Stability and Degradation
The compound is stable under inert atmospheres but susceptible to:
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Hydrolysis: The chloropropyl chain may hydrolyze in aqueous acidic or basic conditions.
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Photodehalogenation: Iodine and chlorine substituents can undergo radical-mediated cleavage under UV light.
Reactivity and Chemical Behavior
Nucleophilic Substitution
The iodine atom at position 2 is highly reactive in Ullmann coupling and Sonogashira reactions, enabling cross-coupling with aryl boronic acids or terminal alkynes. For example:
Electrophilic Aromatic Substitution
The electron-withdrawing trifluoromethoxy group deactivates the ring, directing further substitutions to the meta position relative to itself. Nitration or sulfonation typically requires harsh conditions (e.g., fuming HNO, HSO) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules. For instance:
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Antiviral Agents: Iodine’s leaving-group ability facilitates Suzuki couplings to introduce heterocyclic moieties .
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Anticancer Scaffolds: The chloropropyl chain can be functionalized into alkylating agents targeting DNA.
Materials Science
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